molecular formula C13H16FN3O2 B12184366 N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

Cat. No.: B12184366
M. Wt: 265.28 g/mol
InChI Key: JNVRVDXQTVWLIH-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide typically involves the reaction of 4-fluorobenzylamine with 2-(3-oxopiperazin-1-yl)acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. Additionally, the optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Alcohol derivatives

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, the presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity towards its target, leading to more potent biological effects.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar in structure but with a hydroxy group instead of the piperazine ring.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and a chloro group, offering different chemical properties and biological activities.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

InChI

InChI=1S/C13H16FN3O2/c14-11-3-1-10(2-4-11)7-16-13(19)9-17-6-5-15-12(18)8-17/h1-4H,5-9H2,(H,15,18)(H,16,19)

InChI Key

JNVRVDXQTVWLIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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